molecular formula C20H29F2N3O2 B6089034 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one

Cat. No.: B6089034
M. Wt: 381.5 g/mol
InChI Key: GZJHOAHHCQNJSS-UHFFFAOYSA-N
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Description

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one is a synthetic organic compound with a complex structure It features a piperidin-2-one core, substituted with a difluorophenyl group and a propan-2-ylpiperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one typically involves multiple steps:

    Formation of the Piperidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Propan-2-ylpiperazinyl Group: This can be done through a reductive amination reaction, where the piperazinyl group is introduced to the piperidin-2-one core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Controlled Temperature and Pressure: To ensure the stability of intermediates and the final product.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

    Reduction: The carbonyl group in the piperidin-2-one core can be reduced to a hydroxyl group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group may enhance binding affinity, while the piperazinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]piperidin-2-one
  • 1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-ethylpiperazin-1-yl)methyl]piperidin-2-one

Uniqueness

1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one is unique due to the presence of the propan-2-yl group on the piperazinyl moiety, which can influence its pharmacological profile and chemical reactivity. This structural feature may confer distinct advantages in terms of binding affinity, selectivity, and metabolic stability compared to similar compounds.

Properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-[(4-propan-2-ylpiperazin-1-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F2N3O2/c1-15(2)24-11-9-23(10-12-24)14-20(27)7-4-8-25(19(20)26)13-16-5-3-6-17(21)18(16)22/h3,5-6,15,27H,4,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJHOAHHCQNJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2(CCCN(C2=O)CC3=C(C(=CC=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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